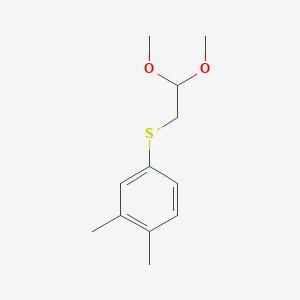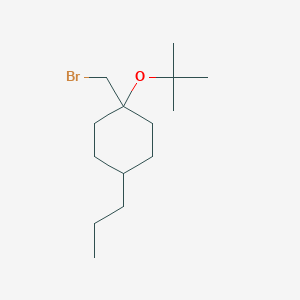
(E)-Tamoxifen citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Tamoxifen citrate is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. It is known for its ability to bind to estrogen receptors, thereby inhibiting the proliferative actions of estrogen on mammary tissue. This compound has been a cornerstone in breast cancer therapy, particularly for premenopausal and postmenopausal women.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tamoxifen citrate typically involves the reaction of 4-(2-dimethylaminoethoxy)benzophenone with ethylmagnesium bromide, followed by dehydration to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Tamoxifen citrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the double bond in the structure.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
(E)-Tamoxifen citrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying SERM activity and receptor binding.
Biology: Employed in cell culture studies to investigate estrogen receptor signaling pathways.
Medicine: Extensively used in clinical trials for breast cancer treatment and prevention.
Industry: Utilized in the development of new therapeutic agents and drug formulations.
Wirkmechanismus
(E)-Tamoxifen citrate exerts its effects by binding to estrogen receptors, particularly ERα and ERβ, in breast tissue. This binding inhibits the transcriptional activity of estrogen-responsive genes, leading to reduced cell proliferation and tumor growth. The compound also induces apoptosis and inhibits angiogenesis, contributing to its anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene: Another SERM used in the prevention of osteoporosis and breast cancer.
Toremifene: Similar to tamoxifen but with a different side chain, used in breast cancer treatment.
Fulvestrant: A pure anti-estrogen that degrades estrogen receptors.
Uniqueness
(E)-Tamoxifen citrate is unique due to its dual action as both an estrogen antagonist in breast tissue and an agonist in other tissues like bone and liver. This duality provides therapeutic benefits while minimizing adverse effects, making it a versatile and widely used compound in oncology.
Eigenschaften
CAS-Nummer |
76487-65-5 |
|---|---|
Molekularformel |
C32H37NO8 |
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |
InChI-Schlüssel |
FQZYTYWMLGAPFJ-BTKVJIOYSA-N |
Isomerische SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


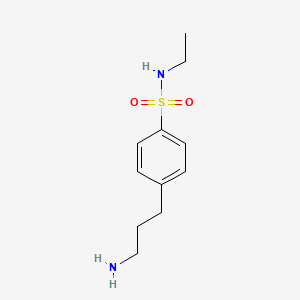

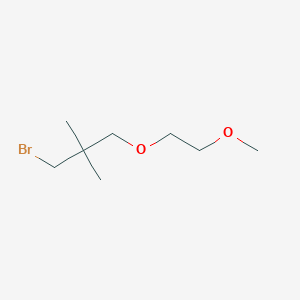
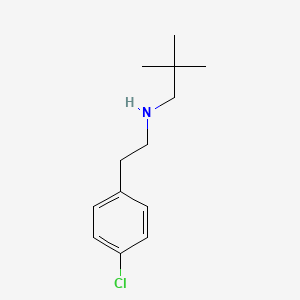
![N-[(R)-(3,5-diphenylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B13643742.png)
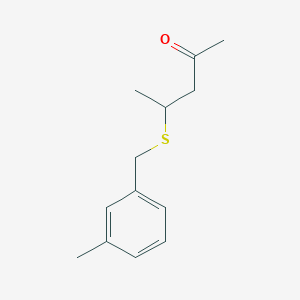
![tert-butyl N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B13643766.png)

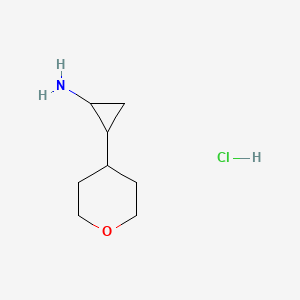
![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
